molecular formula C21H22N2O3 B5021308 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-2-naphthylurea

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-2-naphthylurea

Cat. No. B5021308
M. Wt: 350.4 g/mol
InChI Key: HESFPQNGCMXSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-2-naphthylurea, also known as DIMEB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. DIMEB is a urea derivative that is structurally similar to other compounds that have been shown to exhibit various biological activities, including anticancer, antiviral, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-2-naphthylurea involves its interaction with various cellular targets, including proteins and enzymes. This compound binds to the active site of specific enzymes, inhibiting their activity and leading to the disruption of cellular processes. This compound also interacts with specific proteins, leading to the activation or inhibition of signaling pathways that regulate cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the target cell type and concentration. In cancer cells, this compound induces apoptosis by activating the intrinsic apoptotic pathway, leading to the cleavage of caspases and the release of cytochrome c. This compound also inhibits the PI3K/Akt/mTOR signaling pathway, leading to the inhibition of cell growth and proliferation. In addition, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-2-naphthylurea has several advantages for lab experiments, including its high potency and selectivity, low toxicity, and ease of synthesis. This compound can be easily synthesized in large quantities, allowing for the production of sufficient amounts for in vitro and in vivo experiments. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential to form aggregates, leading to reduced bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-2-naphthylurea. One potential area is the optimization of the synthesis method to improve the yield and purity of this compound. Another area is the identification of novel targets for this compound, which could lead to the discovery of new biological activities and applications. In addition, the development of new formulations and delivery systems for this compound could improve its bioavailability and efficacy, leading to its potential use in clinical settings. Finally, the evaluation of the in vivo pharmacokinetics and toxicity of this compound is necessary to determine its safety and efficacy for human use.

Synthesis Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-2-naphthylurea involves the reaction of 3,4-dimethoxyphenethylamine with 2-naphthyl isocyanate in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a reducing agent. The yield of this compound can be improved by optimizing the reaction conditions, including the choice of solvent, temperature, and reaction time.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-2-naphthylurea has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. In addition, this compound has been shown to exhibit antiviral activity against herpes simplex virus type 1 and 2, and influenza A virus. This compound inhibits the replication of these viruses by interfering with the viral DNA synthesis and assembly.

properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-naphthalen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-25-19-10-7-15(13-20(19)26-2)11-12-22-21(24)23-18-9-8-16-5-3-4-6-17(16)14-18/h3-10,13-14H,11-12H2,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESFPQNGCMXSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)NC2=CC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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